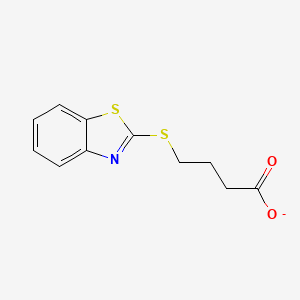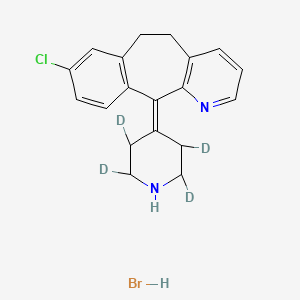
Di(heptadecan-9-yl) 8,8'-((2-hydroxyethyl)azanediyl)dioctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(heptadecan-9-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate is a synthetic lipid compound with the molecular formula C52H103NO5 and a molecular weight of 822.38 g/mol . This compound is primarily used in the field of biochemistry and pharmaceuticals, particularly in the formulation of lipid nanoparticles for drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(heptadecan-9-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate typically involves the esterification of heptadecanoic acid with 2-hydroxyethylamine and dioctanoic acid . The reaction is carried out under controlled conditions, often in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and requires careful temperature regulation to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and continuous monitoring of reaction parameters to maintain product consistency and purity . The final product is typically purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Di(heptadecan-9-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Di(heptadecan-9-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Di(heptadecan-9-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate involves its incorporation into lipid bilayers, enhancing the delivery of therapeutic agents across cell membranes . The compound interacts with cellular lipids, facilitating the fusion of lipid nanoparticles with cell membranes and promoting the release of encapsulated drugs into the cytoplasm .
Comparison with Similar Compounds
Similar Compounds
Di(heptadecan-9-yl) 8,8’-((4-hydroxybutyl)azanediyl)dioctanoate: Similar in structure but with a different hydroxyalkyl chain.
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)aminooctanoate: An analog with a nonyloxy group[][3].
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate: Contains an undecyloxy group.
Uniqueness
Di(heptadecan-9-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate is unique due to its specific combination of long-chain fatty acids and hydroxyethylamine, which provides optimal properties for drug delivery applications . Its ability to form stable lipid nanoparticles and facilitate efficient drug delivery sets it apart from other similar compounds .
Properties
Molecular Formula |
C52H103NO5 |
|---|---|
Molecular Weight |
822.4 g/mol |
IUPAC Name |
heptadecan-9-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C52H103NO5/c1-5-9-13-17-23-31-39-49(40-32-24-18-14-10-6-2)57-51(55)43-35-27-21-29-37-45-53(47-48-54)46-38-30-22-28-36-44-52(56)58-50(41-33-25-19-15-11-7-3)42-34-26-20-16-12-8-4/h49-50,54H,5-48H2,1-4H3 |
InChI Key |
GBJHIVHVWKHKDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide](/img/structure/B12365511.png)
![2-[(4S)-4-[(4-aminophenyl)methyl]-3,9-bis(carboxymethyl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-6-yl]acetic acid;dihydrate;dihydrochloride](/img/structure/B12365518.png)




![N-[(1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethyl]-4-methyl-7-piperazin-1-ylpyrido[3,4-d]pyridazin-1-amine](/img/structure/B12365546.png)
![Sodium;4-[4-[[2-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]anilino]-3-nitrobenzenesulfonate](/img/structure/B12365547.png)
![N-[3-[2-[4-(2-acetamidoethoxy)anilino]quinazolin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B12365556.png)
